2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran. The reaction is carried out at room temperature and then heated to 70°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalazinone derivatives.
Scientific Research Applications
2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
Uniqueness
2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of both fluorine and acetic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7FN2O3 |
---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-(6-fluoro-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-7-1-2-8-6(3-7)4-12-13(10(8)16)5-9(14)15/h1-4H,5H2,(H,14,15) |
InChI Key |
VNKXYZQUOHELQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=NN(C2=O)CC(=O)O |
Origin of Product |
United States |
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